5-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol
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Overview
Description
5-[3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-METHOXYPHENOL is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an oxadiazole ring, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-METHOXYPHENOL typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base, followed by methylation using dimethyl sulfate.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with a methoxyphenol derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-[3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-METHOXYPHENOL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 5-[3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-METHOXYPHENOL involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . The compound’s structure allows it to interact with tubulin, a key protein in microtubule formation, thereby disrupting cell division.
Comparison with Similar Compounds
Similar Compounds
1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-2-PROPANAMINE: Known for its psychoactive properties.
3-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROPANOIC ACID: Studied for its potential therapeutic applications.
2-(1,3-BENZODIOXOL-5-YL)-3,4-DIHYDRO-5,7-DIMETHOXY-2H-1-BENZOPYRAN-3-OL: Investigated for its antioxidant properties.
Uniqueness
5-[3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-METHOXYPHENOL is unique due to its combination of a benzodioxole moiety and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C18H16N2O7 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
5-[3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol |
InChI |
InChI=1S/C18H16N2O7/c1-22-12-5-4-9(6-11(12)21)18-19-17(20-27-18)10-7-13(23-2)15-16(14(10)24-3)26-8-25-15/h4-7,21H,8H2,1-3H3 |
InChI Key |
BLLASNVDWBOEQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C4C(=C3OC)OCO4)OC)O |
Origin of Product |
United States |
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